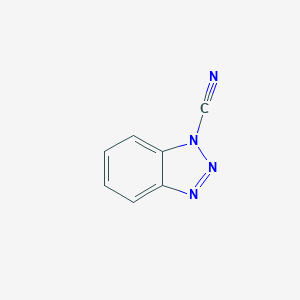

1-Cyanobenzotriazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzotriazole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUHPGALPBINPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357577 | |

| Record name | 1-CYANOBENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15328-32-2 | |

| Record name | 1-Cyanobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015328322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CYANOBENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-benzotriazole-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANOBENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29GTR2N38B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyanobenzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-cyanobenzotriazole, a versatile and stable electrophilic cyanating agent. The document details the experimental protocol for its preparation and presents its key characterization data in a structured format.

Synthesis of this compound

This compound can be readily prepared in high yield by treating benzotriazole with a base, such as sodium hydride, followed by the addition of a cyanating agent like cyanogen bromide.[1][2] This method affords the pure product after a simple filtration and evaporation of the solvent, avoiding the need for purification by sublimation which may be required by alternative procedures.[1][2] The synthesis is typically carried out under an inert atmosphere.[1][2]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

-

Step 1: Deprotonation of Benzotriazole. Benzotriazole is deprotonated by sodium hydride in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C to form the sodium salt of benzotriazole.

-

Step 2: Cyanation. The resulting sodium benzotriazole is then reacted with cyanogen bromide to yield this compound.

Experimental Protocol

The following protocol is adapted from a literature procedure that reports a 92% yield.[1][2]

Materials:

-

Benzotriazole (10 g, 84 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 3.36 g, 92.4 mmol)

-

Cyanogen bromide (9.7 g, 92.4 mmol)

-

Anhydrous Tetrahydrofuran (THF, 175 mL)

-

Ethyl acetate

-

Water

-

Magnesium sulfate or Sodium sulfate

Procedure:

-

Dissolve benzotriazole (10 g, 84 mmol) in 150 mL of anhydrous THF in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add 60% sodium hydride (3.36 g, 92.4 mmol) to the solution in portions.

-

Allow the mixture to react at 0 °C for 30 minutes.

-

In a separate flask, dissolve cyanogen bromide (9.7 g, 92.4 mmol) in 25 mL of dry THF.

-

Rapidly add the cyanogen bromide solution to the vigorously stirred solution of sodium benzotriazole.

-

Allow the reaction mixture to warm to ambient temperature and stir for 1.5 hours.

-

Filter off the precipitate (sodium bromide) and wash it with THF.

-

Evaporate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to afford this compound as a colorless powder.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization Data

This compound is a stable, non-volatile, crystalline solid.[1][2] Its identity and purity are confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless powder/needles | [1][3] |

| Melting Point | 74–76 °C | [1] |

| Molecular Formula | C₇H₄N₄ | [3][4] |

| Molecular Weight | 144.13 g/mol | [3][4] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy (300 MHz, CDCl₃)[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.23 | Doublet (d) | 8.4 | 1H | Aromatic CH |

| 7.76–7.87 | Multiplet (m) | - | 2H | Aromatic CH |

| 7.58–7.68 | Multiplet (m) | - | 1H | Aromatic CH |

¹³C NMR Spectroscopy (75 MHz, CDCl₃)[1][2]

| Chemical Shift (δ, ppm) | Assignment |

| 143.3 | Aromatic C |

| 132.7 | Aromatic C |

| 131.6 | Aromatic C |

| 126.8 | Aromatic C |

| 121.4 | Aromatic C |

| 109.5 | Aromatic C |

| 103.7 | Cyano (CN) |

Infrared (IR) Spectroscopy (KBr)[5]

| Wavenumber (cm⁻¹) | Assignment |

| 3057 | Aromatic C-H Stretch |

| 2226 | C≡N Stretch |

UV-Visible Spectroscopy (Ethanol)[3]

| λₘₐₓ (nm) | Molar Extinction Coefficient (ε) |

| 253 | 6620 |

| 293 | 3300 |

Characterization Workflow Diagram

Caption: Characterization workflow for this compound.

Applications in Synthesis

This compound serves as an effective electrophilic cyanating agent ("NC⁺" donor) for the C-cyanation of various carbanions.[1] It has been successfully employed in the synthesis of α-cyano-sulfones, -ketones, -alkanecarboxylate esters, and other functionalized nitriles, often in good to high yields.[1][2] Its stability and non-volatile nature make it an advantageous alternative to other cyanating reagents that may be toxic, unstable, or difficult to handle.[1][2]

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-Cyanobenzotriazole

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile and important reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on data clarity, experimental reproducibility, and visualization of key processes.

Introduction

This compound (BtCN) is a stable, crystalline solid widely employed as an electrophilic cyanating agent in organic synthesis.[1][2] It serves as a convenient and safer alternative to other cyanating reagents which often suffer from issues like high toxicity, instability, or harsh reaction conditions.[1][2] BtCN is particularly valuable for the introduction of a cyano group (a key functional group in many pharmaceuticals) onto carbon nucleophiles, including carbanions derived from sulfones, ketones, esters, and various aromatic and heterocyclic systems.[1][2][3] Its utility lies in its ability to act as a "CN+" equivalent, reacting readily with sp, sp2, and sp3-hybridized carbanions.[1][3]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 15328-32-2 | [4][5][6][7] |

| Molecular Formula | C₇H₄N₄ | [4][5][6] |

| Molecular Weight | 144.13 g/mol | [4][5] |

| Appearance | Colorless needles or powder | [1][4] |

| Melting Point | 73-75 °C | [1][4] |

| Boiling Point | 300.7 ± 25.0 °C at 760 mmHg (Predicted) | [6] |

| UV max (in Ethanol) | 253 nm (ε 6620), 293 nm (ε 3300) | [4] |

| ¹H NMR (CDCl₃) | δ 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H) | [1][2] |

| ¹³C NMR (CDCl₃) | δ 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7 | [1][2] |

| Stability | Stable, non-volatile crystalline solid | [1][2] |

Chemical Reactivity and Applications

The primary application of this compound is as an electrophilic cyanating agent. It provides a convenient source of the cyano cation (NC+) equivalent for C-cyanation reactions.[1][3] This reactivity is crucial for synthesizing a wide array of nitriles, which are precursors to amines, carboxylic acids, and various heterocyclic compounds used in drug discovery.

The general mechanism involves the reaction of a nucleophile, typically an in situ-generated carbanion, with BtCN. The benzotriazole anion acts as a good leaving group, facilitating the transfer of the cyano group to the nucleophilic carbon.

Figure 1: General pathway for electrophilic cyanation using this compound.

Good to high yields (55–78%) are achieved for the cyanation of sp³ and sp² carbanions, leading to the formation of α-cyano sulfones, ketones, esters, and various heterylcarbonitriles.[1][2] The order of addition can be critical, with inverse addition (adding the cyanating agent to the anion solution) sometimes providing higher yields by minimizing side reactions.[3]

Experimental Protocols

Detailed methodologies are provided below for the synthesis of this compound and its subsequent use in a typical C-cyanation reaction. All reactions should be performed under an inert atmosphere (e.g., nitrogen).[1]

Synthesis of this compound

This protocol is adapted from a literature procedure which reports a high yield (92%).[1][2]

Figure 2: Experimental workflow for the synthesis of this compound.

Methodology:

-

To a solution of benzotriazole in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) portion-wise.

-

Allow the mixture to stir at 0 °C to form the sodium salt of benzotriazole in situ.

-

Slowly add a solution of cyanogen bromide (BrCN) in THF, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for approximately 1.5 hours.[1]

-

Filter the resulting precipitate and wash it with THF.

-

The filtrate is then concentrated under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a colorless powder.[1]

General Protocol for C-Cyanation of Active Methylene Compounds

This procedure details the cyanation of a generic substrate with an active methylene group using Lithium Diisopropylamide (LDA) as the base.[1][2]

Figure 3: Logical workflow for a typical C-cyanation experiment.

Methodology:

-

LDA Preparation: In a flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to 0 °C and add n-butyllithium (n-BuLi) dropwise. Stir the resulting mixture at 0 °C for 30 minutes to generate LDA.[1]

-

Carbanion Generation: To the freshly prepared LDA solution, add a solution of the substrate (e.g., an ester, ketone, or sulfone) in THF dropwise. Allow the mixture to stir at room temperature for 2 hours to ensure complete formation of the carbanion.[1][2]

-

Cyanation: Cool the carbanion solution to 0 °C and add this compound. Allow the reaction to proceed overnight at room temperature.[1]

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers, evaporate the solvent, and purify the crude residue by silica gel column chromatography to obtain the desired α-cyano product.[1][2]

Safety Information

This compound is classified as toxic if swallowed.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As a stable, non-volatile solid, it presents a lower risk of toxic exposure compared to many other cyanating agents.[1][2]

Conclusion

This compound is a highly effective and advantageous reagent for electrophilic cyanation. Its stability, ease of handling, and high reactivity with a broad range of carbon nucleophiles make it an indispensable tool for synthetic chemists in academia and industry. The detailed protocols and structured data provided in this guide are intended to facilitate its successful application in the synthesis of complex molecules and in the drug development pipeline.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. This compound [drugfuture.com]

- 5. This compound | C7H4N4 | CID 854385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:15328-32-2 | Chemsrc [chemsrc.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of 1-Cyanobenzotriazole in Cyanation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the nitrile functional group is a cornerstone transformation in organic synthesis, providing a versatile handle for the construction of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials. While traditional cyanation methods often rely on nucleophilic cyanide sources, which can be highly toxic and require harsh reaction conditions, the development of electrophilic cyanating agents has offered a safer and more versatile alternative. Among these, 1-cyanobenzotriazole (BtCN) has emerged as a stable, crystalline, and efficient electrophilic cyanide donor.[1][2] This guide provides a comprehensive overview of the mechanism of action of BtCN in cyanation reactions, supported by experimental protocols and quantitative data, to aid researchers in leveraging this powerful reagent in their synthetic endeavors.

Core Mechanism of Action

This compound functions as an electrophilic cyanating agent, delivering a "CN+" equivalent to a variety of nucleophiles. The core of its reactivity lies in the electron-withdrawing nature of the benzotriazole moiety, which polarizes the C-CN bond, rendering the carbon atom of the nitrile group susceptible to nucleophilic attack. The benzotriazole anion is an excellent leaving group, facilitating the irreversible transfer of the cyanide group.

The general mechanism for the cyanation of a carbon nucleophile (carbanion) can be depicted as a nucleophilic substitution reaction. The carbanion attacks the electrophilic carbon of the cyano group of BtCN, leading to the formation of a new carbon-carbon bond and the concomitant release of the benzotriazole anion.

References

A Technical Guide to 1-Cyanobenzotriazole: A Versatile Electrophilic Cyanating Agent

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Cyanobenzotriazole, a highly efficient and stable reagent for electrophilic cyanation. Its properties, synthesis, and applications, particularly in the context of organic synthesis and medicinal chemistry, are detailed herein. The introduction of the nitrile functional group is a critical transformation in the development of new pharmaceuticals, and this compound offers a safe and effective method for achieving this.

Core Properties and Molecular Structure

This compound, also known as 1H-Benzotriazole-1-carbonitrile, is a stable, non-volatile, crystalline solid.[1][2] These properties make it an advantageous alternative to other cyanating agents that may be less stable, more volatile, or more corrosive.[1][2]

Molecular Structure: The molecule consists of a benzotriazole ring system where a nitrile group is attached to one of the nitrogen atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15328-32-2 | [3][4][5] |

| Molecular Formula | C₇H₄N₄ | [3][4] |

| Molecular Weight | 144.13 g/mol | [3][4][6] |

| IUPAC Name | benzotriazole-1-carbonitrile | [4][6] |

| Appearance | Colorless needles / powder | [1][3] |

| Melting Point | 73-75 °C | [3][5] |

| Percent Composition | C 58.33%, H 2.80%, N 38.87% | [3] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data Points | Reference |

| UV max (Ethanol) | 253 nm (ε 6620), 293 nm (ε 3300) | [3][5] |

| ¹H NMR (CDCl₃) | δ 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H) | [1] |

| ¹³C NMR (CDCl₃) | δ 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7 | [1][2] |

Synthesis of this compound

This compound can be readily prepared in high yield (typically around 92%) by treating the sodium salt of benzotriazole with cyanogen bromide.[1][2] This method avoids the need for purification by sublimation, which is required by alternative procedures.[1][2]

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis & Drug Development

The primary application of this compound is as an electrophilic cyanating agent, functioning as a source of the cyano cation (CN⁺).[1][2] This reactivity is complementary to traditional methods that use nucleophilic cyanide (CN⁻).

C-Cyanation Reactions

This compound is highly effective for the C-cyanation of a wide range of in-situ generated carbanions, including sp³, sp², and sp hybridized carbons.[2] This versatility allows for the synthesis of α-cyano derivatives of sulfones, ketones, esters, and nitriles, as well as the cyanation of heterocycles and alkynes.[1][2]

Caption: General workflow for C-cyanation using this compound.

Relevance to Drug Development

The nitrile group is a key pharmacophore found in numerous FDA-approved drugs.[3] Its inclusion in a molecule can influence polarity, metabolic stability, and binding interactions with biological targets. The ability of this compound to efficiently introduce a cyano group under relatively mild conditions makes it a valuable tool for medicinal chemists in lead optimization and the synthesis of novel bioactive molecules.

Table 3: Examples of C-Cyanation with this compound

Yields reported from cited literature and may vary based on specific reaction conditions.

| Substrate Type | Example Substrate | Product | Yield (%) | Reference |

| Arylacetonitrile | Phenylacetonitrile | 2-Phenylmalononitrile | 70 | [1] |

| Alkanoate Ester | Ethyl Phenylacetate | Ethyl 2-cyano-2-phenylacetate | 65 | [2] |

| Sulfone | Benzyl Phenyl Sulfone | 2-Phenyl-2-(phenylsulfonyl)acetonitrile | 78 | [2] |

| Ketone | 4'-Methoxyacetophenone | Methyl 2-cyano-2-(4-methoxyphenyl)acetate | 35 | [1] |

| Heterocycle | 2,2'-Bithiophene | 5-Cyano-2,2'-bithiophene | 68 | [2] |

| Alkyne | Phenylacetylene | 3-Phenylpropiolonitrile | 83 | [2] |

Advantages as a Cyanating Reagent

This compound overcomes many drawbacks associated with other electrophilic cyanating agents.

Caption: Advantages of this compound over other reagents.

Experimental Protocols

Synthesis of 1-Cyano-1H-1,2,3-benzotriazole

This protocol is adapted from Katritzky et al.[1][2]

-

Preparation: Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.64 g, 66 mmol) to a solution of benzotriazole (7.14 g, 60 mmol) in anhydrous THF (200 mL) at 0 °C.

-

Salt Formation: Stir the resulting suspension at 0 °C for 30 minutes.

-

Cyanation: Add a solution of cyanogen bromide (6.99 g, 66 mmol) in anhydrous THF (50 mL) dropwise to the suspension at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to ambient temperature and stir for 1.5 hours.

-

Work-up: Filter the precipitate and wash it with THF. Evaporate the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash with water.

-

Isolation: Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a colorless powder (yield: ~92%).[1]

General Procedure for C-Cyanation of Active Methylene Compounds (Method A)

This protocol is adapted from Katritzky et al.[1]

-

LDA Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by treating diisopropylamine (12.0 mmol) in anhydrous THF (15.0 mL) with n-butyllithium (2.5 M in n-hexane, 12.0 mmol) at 0 °C. Stir for 30 minutes.

-

Carbanion Formation: Add a solution of the substrate (6 mmol) in anhydrous THF (15 mL) dropwise to the LDA solution at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Cyanation: Cool the mixture back to 0 °C and slowly add a solution of this compound (0.91 g, 6.3 mmol) in anhydrous THF (10 mL).

-

Reaction: Allow the mixture to warm to room temperature while stirring overnight.

-

Quenching & Extraction: Pour the reaction mixture into a saturated solution of ammonium chloride (60 mL). Extract the product with ethyl acetate (3 x 30 mL).

-

Isolation: Combine the organic extracts, wash with brine, and dry over MgSO₄. After filtration and solvent evaporation, purify the residue by silica gel column chromatography to afford the desired α-nitrile.

Safety Information

This compound is classified as toxic if swallowed.[4][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: H301 (Toxic if swallowed).[6] May also cause skin and eye irritation (H315, H319).[6]

References

1-Cyanobenzotriazole: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyanobenzotriazole (BtCN) is a versatile cyanating agent utilized in organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective and safe application in research and development, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. While quantitative data in the public domain is limited, this document outlines detailed experimental protocols for determining these crucial parameters. Furthermore, it presents a framework for data presentation and visualization to aid researchers in their investigations.

Introduction

This compound, with the chemical formula C₇H₄N₄, is a crystalline solid at room temperature.[1][2] It serves as an electrophilic cyanating reagent, offering an alternative to more hazardous traditional cyanide sources.[2][3] Its utility in the synthesis of a diverse range of nitriles makes it a valuable tool for medicinal chemists and process development scientists.[2][4] This guide aims to consolidate the available information on the solubility and stability of this compound and to provide standardized methodologies for their experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₄ | [5] |

| Molecular Weight | 144.14 g/mol | [5] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 74-76 °C | [2] |

| CAS Number | 15328-32-2 | [5] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, based on its chemical structure and common use in organic synthesis, a qualitative assessment of its expected solubility can be made. It is anticipated to be soluble in many common organic solvents. To facilitate systematic investigation, Table 2 provides a template for recording experimentally determined solubility data.

Table 2: Solubility of this compound in Various Solvents at 25 °C (Template)

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Observations |

| Dichloromethane | 8.93 | ||

| Tetrahydrofuran (THF) | 7.58 | ||

| Acetonitrile | 37.5 | ||

| Ethyl Acetate | 6.02 | ||

| Acetone | 20.7 | ||

| Methanol | 32.7 | ||

| Ethanol | 24.5 | ||

| Toluene | 2.38 | ||

| Hexane | 1.88 | ||

| Water | 80.1 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[1][6][7]

3.1.1. Materials

-

This compound

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

3.1.2. Procedure

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the solubility in g/100 mL or other desired units.

3.1.3. Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

This compound is generally considered a stable, non-volatile, crystalline solid under standard laboratory conditions.[2][4] However, a comprehensive understanding of its stability under various stress conditions is crucial for its handling, storage, and application.

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of this compound.[8][9][10][11][12] TGA can determine the onset of decomposition temperature, while DSC can identify melting points and other thermal events.

Table 3: Thermal Stability Data for this compound (Template)

| Parameter | Value (°C) |

| Melting Point (DSC) | |

| Decomposition Onset (TGA) | |

| Temperature at 5% Weight Loss (TGA) |

4.1.1. Experimental Protocol for Thermal Stability Analysis (TGA/DSC)

4.1.1.1. Materials

-

This compound

-

TGA/DSC instrument

-

Inert gas (e.g., Nitrogen)

-

Sample pans (e.g., aluminum)

4.1.1.2. Procedure

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of this compound (typically 2-5 mg) into a sample pan.

-

Place the sample pan in the instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen flow of 50 mL/min) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermograms to determine the melting point and decomposition temperatures.

Caption: Workflow for photostability testing according to ICH Q1B guidelines.

Conclusion

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H4N4 | CID 854385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iitk.ac.in [iitk.ac.in]

- 12. mt.com [mt.com]

An In-depth Technical Guide to the Spectral Characteristics of 1-Cyanobenzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the versatile cyanating agent, 1-cyanobenzotriazole. The information presented herein is intended to support researchers in the accurate identification and characterization of this important synthetic reagent.

Spectroscopic Data

The following sections present the key NMR and IR spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound is readily achieved through ¹H and ¹³C NMR spectroscopy. The chemical shifts are indicative of the aromatic benzotriazole core and the attached nitrile group.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H | 8.23 | d, J = 8.4 Hz | Aromatic CH |

| 7.87-7.76 | m | Aromatic CH | |

| 7.68-7.58 | m | Aromatic CH | |

| ¹³C | 143.3 | - | Aromatic C |

| 132.7 | - | Aromatic C | |

| 131.6 | - | Aromatic C | |

| 126.8 | - | Aromatic CH | |

| 121.4 | - | Aromatic CH | |

| 109.5 | - | Aromatic CH | |

| 103.7 | - | Cyano C |

Note: Spectra were recorded in chloroform-d (CDCl₃) solution.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the key functional groups within this compound. The characteristic absorption bands confirm the presence of the aromatic ring system and the nitrile functional group.

Table 2: Predicted Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2240-2220 | Strong, Sharp | C≡N (Nitrile) stretch |

| ~1600-1450 | Medium to Strong | Aromatic C=C ring stretches |

| ~1300-1000 | Medium | C-N stretch |

| ~900-675 | Strong | Aromatic C-H out-of-plane bending |

Note: This table is based on established IR correlation charts for the functional groups present in the molecule. Experimental values may vary slightly.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This compound can be readily synthesized from benzotriazole. The following protocol is adapted from a literature procedure.[1]

Procedure:

-

To a stirred solution of benzotriazole in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of cyanogen bromide (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1.5 hours.

-

Filter the reaction mixture to remove the inorganic salts and wash the precipitate with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

NMR Spectroscopic Analysis

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz for ¹H and 75 MHz for ¹³C is suitable for the analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate range to cover the aromatic region (e.g., 0-10 ppm).

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-160 ppm).

-

Temperature: 298 K

IR Spectroscopic Analysis

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR pressure clamp to ensure a good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

References

Safety Precautions for Handling 1-Cyanobenzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for 1-Cyanobenzotriazole (CBT). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

| Hazardous to the aquatic environment, long-term hazard | 3 | H413: May cause long lasting harmful effects to aquatic life |

Signal Word: Danger[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C7H4N4[1][2] |

| Molecular Weight | 144.13 g/mol [1][2] |

| Appearance | Colorless needles or powder[2][3] |

| Melting Point | 73-76 °C[2][3] |

| Boiling Point | 204 °C @ 15 mmHg[4] |

| Decomposition Temperature | > 160°C[4] |

| Solubility | 25 g/L in water (20°C)[4] |

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is mandatory before handling this compound. The following diagram outlines the required PPE.

Caption: Required Personal Protective Equipment (PPE).

Handling Procedures

Safe handling practices are paramount to minimize exposure and risk.

Caption: General Handling Workflow for this compound.

Storage Requirements

Proper storage is crucial to maintain the stability and integrity of this compound.

-

Conditions to Avoid: Keep away from heat, sparks, and open flames. Avoid dust formation.[4]

-

Incompatible Materials: Strong oxidizing agents and metals.[4]

-

Storage Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[4] Keep containers locked up.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

The following table outlines the recommended first-aid measures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[5] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Get medical attention.[5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5] Remove contact lenses, if present and easy to do. Get medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Call a poison center or doctor/physician if you feel unwell.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Specific Hazards: Combustible material. Fine dust dispersed in air may ignite.[4] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Caption: Spill Response Workflow.

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.[4]

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Possibility of Hazardous Reactions: Hazardous polymerization does not occur.[4]

-

Conditions to Avoid: Excess heat and dust formation.[4]

-

Incompatible Materials: Strong oxidizing agents and metals.[4]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The available data indicates that it is toxic if swallowed and causes skin and serious eye irritation.[1]

Disposal Considerations

Waste from residues and contaminated packaging must be disposed of in accordance with federal, state, and local environmental control regulations. Do not allow the product to enter drains.

Experimental Protocols

Detailed, publicly available experimental protocols for the thermal decomposition or reactivity of this compound are limited. Researchers should consult internal safety data and consider conducting appropriate thermal analysis, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), to determine onset temperatures for decomposition under their specific experimental conditions.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before use.

References

The Advent and Evolution of 1-Cyanobenzotriazole: A Cornerstone Reagent in Peptide Synthesis

A comprehensive overview of the historical development, mechanistic insights, and practical applications of 1-hydroxybenzotriazole-derived cyanating agents.

Introduction

In the landscape of synthetic organic chemistry, particularly in the intricate field of peptide synthesis, the development of efficient and reliable coupling reagents has been a paramount endeavor. Among the myriad of reagents developed, 1-Cyanobenzotriazole (BtCN) and its derivatives have carved a significant niche. This technical guide delves into the historical development of this compound as a reagent, tracing its conceptual origins, synthesis, and the expansion of its utility. We will explore its primary application as a peptide coupling agent, detail key experimental protocols, and present comparative data that underscores its efficacy.

The Genesis of a Reagent: From Concept to Synthesis

The development of this compound is intrinsically linked to the broader effort to mitigate racemization during peptide bond formation, a persistent challenge in peptide chemistry. The foundation was laid by the introduction of 1-hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated peptide synthesis. The recognized ability of HOBt to act as a racemization suppressor paved the way for the exploration of its derivatives as potential coupling reagents themselves.

The conceptual leap to a cyanating agent derived from HOBt was driven by the desire for a reagent that could convert carboxylic acids into highly reactive intermediates, primed for nucleophilic attack by an amine, while minimizing side reactions and racemization. The earliest preparations of what would be recognized as a key precursor involved the reaction of 1-hydroxybenzotriazole with cyanogen bromide in the presence of a base. A significant milestone in the development of related reagents was the work of Said, A. et al., who synthesized 1-cyano-4-dimethylamino pyridinium tetrafluoroborate (CDAP), demonstrating the utility of cyanating agents.

A pivotal development in this area was the introduction of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) as a safer and more effective alternative to HOBt and its derivatives. While not this compound itself, the success of Oxyma and its derivatives, which also feature a cyano group, highlighted the potential of this functional group in coupling chemistry. The synthesis of related compounds, such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues, further solidified the importance of the benzotriazole core in coupling reagent design.

Core Applications in Peptide Chemistry

The primary application of this compound and its conceptual analogues lies in their role as coupling reagents for the formation of amide bonds, the very backbone of peptides. The general mechanism involves the activation of a carboxylic acid to form a highly reactive benzotriazolyl ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of the desired peptide bond.

The use of these reagents offers several advantages, including high coupling efficiency, rapid reaction times, and, most critically, low levels of racemization. This has made them invaluable tools in both solution-phase and solid-phase peptide synthesis (SPPS).

Quantitative Performance Data

The efficacy of coupling reagents is typically evaluated based on reaction yields, purity of the product, and the degree of racemization. The following table summarizes representative data for coupling reactions facilitated by HOBt-derived reagents, providing a comparative perspective.

| Coupling Reagent System | Model Reaction | Yield (%) | Epimerization (%) | Reference |

| DCC/HOBt | Z-Gly-Phe-Val-SBzl + H-Ala-Gly-OMe | 95 | 2.1 | |

| BOP | Z-Gly-Phe-OH + H-Val-OMe | 98 | <1 | |

| HBTU/HOBt | Boc-His(Boc)-OH + H-Pro-NH2 | 92 | 1.5 |

Note: This table presents illustrative data from historical literature to provide context. Performance can vary significantly based on specific substrates and reaction conditions.

Key Experimental Protocols

General Procedure for Peptide Coupling using a Benzotriazole-based Reagent

-

Activation: The C-terminally protected amino acid (1.0 eq.) is dissolved in a suitable aprotic solvent (e.g., DMF, CH2Cl2). The coupling reagent (e.g., HBTU, 1.05 eq.) and a tertiary amine base (e.g., DIEA, 2.0 eq.) are added, and the mixture is stirred at 0 °C for 15-30 minutes to form the active ester.

-

Coupling: The N-terminally protected amino acid or peptide (1.0 eq.) is added to the reaction mixture.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 1-4 hours, monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is diluted with an organic solvent and washed successively with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO3, and brine.

-

Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude peptide is then purified by chromatography or recrystallization.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the general mechanism of peptide bond formation using a benzotriazole-based activating agent and a typical experimental workflow.

Caption: Generalized mechanism of peptide bond formation.

Caption: Typical experimental workflow for peptide coupling.

Conclusion

The conceptual journey from HOBt as a simple additive to the development of sophisticated cyanating agents like this compound and its analogues represents a significant advancement in the field of peptide synthesis. These reagents have provided chemists with powerful tools to construct complex peptides with high efficiency and stereochemical fidelity. While newer reagents continue to be developed, the foundational principles established by the study of benzotriazole-based coupling agents remain central to the art and science of peptide chemistry. The historical development of these reagents serves as a testament to the continuous pursuit of perfection in chemical synthesis.

The Versatility of 1-Cyanobenzotriazole in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyanobenzotriazole (BtCN) has emerged as a highly effective and versatile electrophilic cyanating agent in organic synthesis. Its stability, ease of handling, and reactivity make it a valuable tool for the introduction of the nitrile functionality, a key structural motif in pharmaceuticals and agrochemicals. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its use in the cyanation of a diverse range of carbon nucleophiles. Detailed experimental protocols for key transformations are presented, alongside a quantitative summary of reported yields. Furthermore, reaction mechanisms and experimental workflows are illustrated using clear and concise diagrams.

Introduction

The cyano group is a critical functional group in organic chemistry, serving as a versatile intermediate for the synthesis of amines, carboxylic acids, amides, and various heterocyclic compounds. While traditional cyanation methods often rely on nucleophilic cyanide sources, which can be highly toxic and require stringent safety precautions, electrophilic cyanating agents offer a valuable alternative. This compound stands out among these reagents due to its solid nature, thermal stability, and predictable reactivity. It acts as a "CN+" synthon, delivering a cyanide group to a wide array of carbanionic species.

Core Application: Electrophilic Cyanation

This compound is predominantly used for the C-cyanation of in situ-generated carbanions. This method has been successfully applied to a variety of substrates, leading to the formation of α-cyano sulfones, ketones, esters, and nitriles, as well as the cyanation of aromatic and heteroaromatic systems.

General Reaction Mechanism

The fundamental principle behind the application of this compound involves the generation of a carbanion using a suitable base, followed by the electrophilic attack of the carbanion on the cyano group of BtCN. The benzotriazole anion acts as a good leaving group, driving the reaction to completion.

Caption: General mechanism of electrophilic cyanation using this compound.

Cyanation of Active Methylene Compounds

This compound is highly effective for the cyanation of compounds with activated methylene groups. The resulting α-cyano products are valuable synthetic intermediates.

Table 1: Cyanation of Active Methylene Compounds

| Substrate Type | Example Substrate | Base | Product | Yield (%) | Reference |

| Sulfone | Phenylmethyl phenyl sulfone | LDA | α-Cyanophenylmethyl phenyl sulfone | 75 | [1] |

| Ketone | Dibenzyl ketone | LDA | α-Cyanodibenzyl ketone | 65 | [1] |

| Ester | Ethyl phenylacetate | LDA | Ethyl α-cyanophenylacetate | 72 | [1] |

| Nitrile | Phenylacetonitrile | LDA | Phenylmalononitrile | 70 | [1] |

Cyanation of Heteroaromatic Compounds

The direct cyanation of heteroaromatic compounds is a powerful tool for the late-stage functionalization of complex molecules. This compound has been successfully employed for the cyanation of various electron-rich heterocycles.[2]

Table 2: Cyanation of Heteroaromatic Compounds

| Substrate | Base | Product | Yield (%) | Reference |

| Thiophene | n-BuLi | 2-Cyanothiophene | 61 | [2] |

| 2,2'-Bithiophene | n-BuLi | 5-Cyano-2,2'-bithiophene | 68 | [2] |

| N-Tosylpyrrole | s-BuLi | 2-Cyano-N-tosylpyrrole | 45 | [2] |

Experimental Protocols

General Procedure for the Synthesis of this compound

A robust and high-yielding synthesis of this compound is a prerequisite for its application. A slightly modified literature procedure provides the pure product without the need for sublimation.[1][3]

References

Synthesis of 1-Cyanobenzotriazole derivatives and analogues

An In-depth Technical Guide to the Synthesis of 1-Cyanobenzotriazole and Its Analogues

This technical guide provides a comprehensive overview of the synthesis of this compound (BtCN), a highly effective and stable electrophilic cyanating agent. It details the preparation of the core compound, its application in the synthesis of various nitrile-containing derivatives, and methods for producing related analogues. This document is intended for researchers, chemists, and professionals in drug development and materials science who require detailed synthetic protocols and comparative data.

Synthesis of this compound (1)

This compound is a stable, non-volatile, crystalline solid, which makes it a safer alternative to many other cyanating agents that may be toxic, corrosive, or have complicated preparation procedures.[1][2] It is readily prepared in high yield by treating the sodium salt of benzotriazole with cyanogen bromide.[1][2] This method avoids the need for purification by sublimation, affording the pure product after simple filtration and solvent evaporation.[1][2]

Experimental Protocol

The synthesis involves the deprotonation of benzotriazole with sodium hydride to form the sodium salt, followed by quenching with cyanogen bromide.[1][2]

Materials and Equipment:

-

Benzotriazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Cyanogen bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve benzotriazole (10 g, 84 mmol) in anhydrous THF (150 mL) in a flask under a nitrogen atmosphere.[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Carefully add 60% sodium hydride (3.36 g, 92.4 mmol) portion-wise to the solution.[1]

-

Allow the mixture to stir at 0 °C for 30 minutes.[1]

-

In a separate flask, prepare a solution of cyanogen bromide (9.7 g, 92.4 mmol) in dry THF (25 mL).[1]

-

Rapidly add the cyanogen bromide solution to the vigorously stirred solution of sodium benzotriazolide.[1][2]

-

Allow the reaction mixture to warm to ambient temperature and stir for 1.5 hours.[1]

-

Filter the resulting precipitate (sodium bromide) and wash it with THF.[1]

-

Combine the filtrates and evaporate the solvent under reduced pressure.[1]

-

The residue is dissolved in ethyl acetate and washed with water. The organic phase is then dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound as a colorless powder.[1]

Reaction Scheme

Caption: Synthesis of this compound (1) from Benzotriazole.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 92% | [1][2] |

| Appearance | Colorless powder | [1] |

| Melting Point | 74–76 °C | [1] |

| ¹H NMR (CDCl₃, δ) | 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H) | [1] |

| ¹³C NMR (CDCl₃, δ) | 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7 | [1] |

Synthesis of Derivatives via C-Cyanation

This compound serves as an electrophilic source of the cyanide group (NC+), making it highly effective for the C-cyanation of carbanions generated in situ.[1][3] This methodology has been successfully applied to prepare a wide range of α-cyano compounds, including sulfones, ketones, esters, and heterocycles.[1][2]

General Experimental Protocols

Two primary methods are employed, differing in the base used to generate the carbanion.

Method A (LDA):

-

Prepare Lithium Diisopropylamide (LDA) by adding n-butyllithium (2.5 M in n-hexane, 12.0 mmol) to a solution of diisopropylamine (12.0 mmol) in anhydrous THF (15.0 mL) at 0 °C under a nitrogen atmosphere. Stir for 30 minutes.[1]

-

Add a solution of the substrate (6 mmol) in THF (15 mL) dropwise to the LDA solution.[1]

-

Stir the mixture at room temperature for 2 hours to ensure complete carbanion formation.[1]

-

Cool the mixture to 0 °C and slowly add a solution of this compound (0.91 g, 6.3 mmol) in THF (10 mL).[1]

-

Allow the reaction to warm to room temperature and stir overnight.[1]

-

Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (60 mL).[1]

-

Extract the product with ethyl acetate. Purify the crude product by silica gel column chromatography to yield the α-cyanoalkyl derivative.[1]

Method B (n-BuLi): This method is suitable for substrates requiring a stronger base or different reaction conditions. It typically involves using 2.2 molar equivalents of n-butyllithium (n-BuLi) and allowing the carbanion to generate over 12 hours at room temperature before the addition of this compound.[1]

Experimental Workflow

Caption: General workflow for C-cyanation using this compound.

Quantitative Data for Synthesized Derivatives

The following table summarizes the yields for the cyanation of various substrates using this compound.

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Phenyl methyl sulfone | α-Cyanophenyl methyl sulfone | 78 | [1] |

| 2 | Phenyl ethyl sulfone | α-Cyanophenyl ethyl sulfone | 75 | [1] |

| 3 | Dibenzyl sulfone | α-Cyanodibenzyl sulfone | 72 | [1] |

| 4 | Acetophenone | Benzoylacetonitrile | 68 | [1] |

| 5 | Propiophenone | α-Methylbenzoylacetonitrile | 65 | [1] |

| 6 | Ethyl phenylacetate | Ethyl α-cyanophenylacetate | 70 | [1] |

| 7 | Malononitrile | Not Applicable (further cyanation) | - | [1] |

| 8 | Phenethyl phenyl sulfone | α-Cyano-β-phenylethyl phenyl sulfone | 65 | [1] |

| 9 | 2-Methyl-1,3-dithiane | 2-Cyano-2-methyl-1,3-dithiane | 70 | [1] |

| 10 | Diphenylmethane | Diphenylacetonitrile | 55 | [1] |

| 11 | 2,2'-Bithiophene | 5-Cyano-2,2'-bithiophene | 68 | [3] |

| 12 | 1-(p-Toluenesulfonyl)indole | 1-(p-Toluenesulfonyl)-2-cyanoindole | 60 | [3] |

Synthesis of Benzotriazole Analogues

The synthesis of analogues can be approached by modifying the core benzotriazole ring before cyanation or by employing different triazole synthesis strategies altogether.

Synthesis of the Parent Benzotriazole Ring

The precursor, 1H-Benzotriazole, is commonly synthesized via the diazotization of o-phenylenediamine.[4][5]

Protocol:

-

In a beaker, prepare a solution of o-phenylenediamine (108 g, 1 mole) in a mixture of glacial acetic acid (120 g, 2 moles) and water (300 mL), warming slightly to dissolve.[5]

-

Cool the solution to 5 °C in an ice bath.[5]

-

Add a cold solution of sodium nitrite (75 g, 1.09 moles) in water (120 mL) all at once while stirring. The temperature will rise rapidly to 70–80 °C, and the solution will turn orange-red.[5]

-

Allow the mixture to stand and cool for 1 hour, during which the product separates.[5]

-

Chill in an ice bath for 3 hours until a solid mass forms.[5]

-

Collect the solid by filtration, wash with ice water, and dry.[5]

-

The crude product can be purified by vacuum distillation (201–204 °C at 15 mm) and recrystallization from benzene to yield colorless benzotriazole (75–81% yield).[5]

Caption: Synthesis of the 1H-Benzotriazole precursor ring system.

Synthesis of Other Cyano-Triazole Analogues

For different isomers, such as 5-cyano-1,2,3-triazoles, alternative strategies are required. A regiospecific, two-step, one-pot method has been developed starting from azides and terminal alkynes.[6]

General Protocol for 1,4-Diaryl-5-cyano-1,2,3-triazoles:

-

Step 1 (Iodotriazole Formation): To a flask containing an azide (1 mmol), THF (5 mL), LiI (4 mmol), copper(II) perchlorate hexahydrate (2 mmol), triethylamine (2 mmol), TBTA (10 mol %), and a terminal alkyne (1 mmol) are added. The mixture is stirred for 3 hours at room temperature.[6]

-

Step 2 (Cyanation): The intermediate 5-iodotriazole is then subjected to cyanation, often via copper-catalyzed substitution, to yield the final 5-cyanotriazole product.[6]

This approach highlights the diverse synthetic routes available for accessing a wide range of cyanated triazole and benzotriazole analogues, expanding the chemical space for applications in drug discovery and materials science.

References

1-Cyanobenzotriazole: A Comprehensive Technical Guide to Electrophilic Cyanation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a cyano group is a pivotal transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other advanced materials. While traditional cyanating agents often involve highly toxic and nucleophilic cyanide sources, electrophilic cyanating agents offer a safer and often more selective alternative. Among these, 1-cyanobenzotriazole (CBT) has emerged as a stable, crystalline, and highly effective reagent for the cyanation of a wide range of nucleophiles. This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, reaction mechanisms, and detailed experimental protocols for its application in electrophilic cyanation reactions.

Introduction to this compound (CBT)

This compound (CBT) is a valuable reagent in organic chemistry, serving as an electrophilic source of the cyanide group ("CN+").[1] Unlike many traditional cyanating agents that are highly toxic, volatile, or unstable, CBT is a stable, non-volatile, crystalline solid, which significantly mitigates the risk of exposure.[1] Its utility lies in its ability to react with a broad spectrum of nucleophiles, including carbanions, amines, and thiols, to introduce a nitrile functionality.[2][3] The cyano group is a critical functional group in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

Table 1: Physicochemical Properties of this compound [4][5]

| Property | Value |

| CAS Number | 15328-32-2 |

| Molecular Formula | C₇H₄N₄ |

| Molecular Weight | 144.13 g/mol |

| Appearance | Colorless needles/powder |

| Melting Point | 73-76 °C[2] |

| Solubility | Soluble in THF, ethyl acetate |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H)[2] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7[2] |

Synthesis of this compound

This compound can be readily prepared in high yield from commercially available starting materials. The most common and efficient synthesis involves the reaction of benzotriazole with a cyanogen halide, such as cyanogen bromide, in the presence of a base.[1][2]

Caption: Synthesis of this compound (CBT).

Detailed Experimental Protocol for CBT Synthesis[1][2]

Materials:

-

Benzotriazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Cyanogen bromide (BrCN)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (pre-washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of benzotriazole in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

A solution of cyanogen bromide in anhydrous THF is then added slowly at 0-5 °C.

-

The reaction is allowed to stir at ambient temperature for 1.5 hours.

-

The resulting precipitate is removed by filtration and washed with THF.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water.

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated to afford this compound as a colorless powder.

Electrophilic Cyanation Reactions

This compound is an effective electrophilic cyanating agent for a variety of nucleophiles. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the cyano group, with the benzotriazole anion acting as a good leaving group.

Caption: General Mechanism of Electrophilic Cyanation with CBT.

Cyanation of Carbon Nucleophiles

CBT is particularly effective for the C-cyanation of sp-, sp²-, and sp³-hybridized carbanions. These carbanions are typically generated in situ by treating a suitable precursor with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).[2][6]

Table 2: Substrate Scope for C-Cyanation using this compound [2][6]

| Entry | Substrate | Base | Product | Yield (%) |

| 1 | Phenylacetonitrile | LDA | 2-Phenylmalononitrile | 70 |

| 2 | Benzyl cyanide | LDA | 2-Benzylmalononitrile | 65 |

| 3 | Ethyl phenylacetate | LDA | Ethyl 2-cyano-2-phenylacetate | 68 |

| 4 | Phenyl methyl sulfone | LDA | 2-Cyano-2-phenylmethyl phenyl sulfone | 78 |

| 5 | 2,2'-Bithiophene | n-BuLi | 5-Cyano-2,2'-bithiophene | 68 |

| 6 | Phenylacetylene | n-BuLi | Phenylpropiolonitrile | 72 |

| 7 | 1-(p-Toluenesulfonyl)indole | n-BuLi | 1-(p-Toluenesulfonyl)-2-cyanoindole | 65 |

| 8 | 2-Bromonaphthalene | n-BuLi | 2-Cyanonaphthalene | 75 |

Experimental Protocol for C-Cyanation of Active Methylene Compounds[2]

Materials:

-

Active methylene compound (e.g., phenylacetonitrile)

-

Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

-

This compound (CBT)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure (Method A with LDA):

-

A solution of the active methylene compound in anhydrous THF is added to a freshly prepared solution of LDA in THF at -78 °C under a nitrogen atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The mixture is then cooled to 0 °C, and a solution of this compound in anhydrous THF is added.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired α-cyano derivative.

Procedure (Method B with n-BuLi): [6]

-

To a solution of the substrate in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of n-BuLi in hexanes is added dropwise.

-

The solution is stirred at -78 °C for 1 hour, then warmed to room temperature and stirred for an additional hour.

-

The reaction mixture is cooled back to -78 °C, and a solution of this compound in anhydrous THF is added.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and purification are performed as described in Method A.

Applications in Drug Development

The introduction of a cyano group can significantly impact the biological activity and pharmacokinetic profile of a molecule. Nitriles can act as hydrogen bond acceptors, participate in dipole-dipole interactions, and serve as bioisosteres for other functional groups. Furthermore, the cyano group can be a precursor to other important functionalities such as amines, amides, and carboxylic acids. The use of CBT provides a reliable method for incorporating this important group during the synthesis of complex molecules, including active pharmaceutical ingredients. For instance, benzotriazole derivatives themselves have shown a wide range of biological activities.[7] The ability to selectively introduce a cyano group under mild conditions is a valuable tool in the synthesis of novel drug candidates. The use of 1-aminobenzotriazole, a related compound, has been demonstrated as a tool to investigate the role of CYP-mediated metabolism in drug bioavailability, highlighting the importance of the benzotriazole scaffold in drug development studies.[8]

Safety and Handling

While this compound is significantly safer than many other cyanating agents, appropriate safety precautions should always be taken.[9][10][11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[9]

-

Conclusion

This compound is a highly effective and advantageous electrophilic cyanating agent. Its stability, ease of handling, and broad substrate scope make it a valuable tool for the introduction of the cyano group in organic synthesis. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and professionals in the fields of chemistry and drug development, enabling the synthesis of novel and complex molecules with greater efficiency and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]

- 4. This compound [drugfuture.com]

- 5. This compound | C7H4N4 | CID 854385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The use of 1-aminobenzotriazole in differentiating the role of CYP-mediated first pass metabolism and absorption in limiting drug oral bioavailability: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Preparation of 1-Cyanobenzotriazole from Benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyanobenzotriazole, a versatile cyanating agent, from its precursor, benzotriazole. The document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents key quantitative data in a structured format.

Introduction

This compound (also known as 1H-benzotriazole-1-carbonitrile) is a stable, non-volatile, and crystalline solid that serves as an effective electrophilic cyanating agent.[1] It is utilized in organic synthesis to introduce the cyano group into a variety of molecules, including the formation of α-cyano-sulfones, -ketones, -alkanecarboxylate esters, and other functionalized nitriles.[1][2] Its ease of handling and high reactivity make it a valuable reagent in the development of novel chemical entities, particularly within the pharmaceutical and agrochemical industries. This guide details a high-yield, straightforward preparation of this compound from benzotriazole.

Synthetic Pathway

The synthesis of this compound from benzotriazole is typically achieved through a two-step, one-pot reaction. The process involves the deprotonation of benzotriazole to form the sodium salt, followed by quenching with a cyanating agent, most commonly cyanogen bromide.

First, benzotriazole is treated with a strong base, such as sodium hydride, to form the sodium benzotriazolide salt in situ. This intermediate is then reacted with cyanogen bromide to yield this compound. The use of the sodium salt of benzotriazole allows for the formation of the pure this compound product after a simple filtration and evaporation of the solvent.[1][2]

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Yield | 92%[1][2] |

| Melting Point | 73-76 °C[2][3] |

| Molecular Formula | C₇H₄N₄[3] |

| Molecular Weight | 144.13 g/mol [3] |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H)[1][2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7[1][2] |

| Appearance | Colorless powder[2] or colorless needles[3] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.[2]

Materials and Equipment:

-

Benzotriazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Cyanogen bromide

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Nitrogen atmosphere setup

-

Filtration apparatus

-

Rotary evaporator

Procedure:

Caption: Experimental workflow for the synthesis.

-

Preparation of Sodium Benzotriazolide:

-

Cyanation Reaction:

-

Work-up and Purification:

-

Filter the resulting precipitate and wash it with THF.[2]

-

Collect the filtrate and evaporate the solvent under reduced pressure.[2]

-

Dissolve the residue in ethyl acetate and wash with water.[2]

-

Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a colorless powder.[2]

-

Safety Considerations

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood and under an inert atmosphere.

-

Cyanogen Bromide: Highly toxic and corrosive. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Tetrahydrofuran (THF): Can form explosive peroxides. Use freshly distilled THF from a reliable source.

This guide provides a foundational understanding and practical protocol for the synthesis of this compound. Researchers should always consult relevant safety data sheets and adhere to standard laboratory safety practices when performing these procedures.

References

Methodological & Application